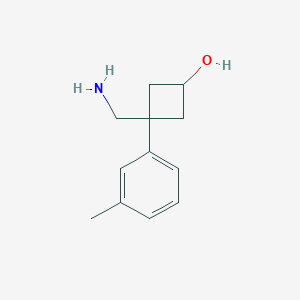
3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and a m-tolyl group. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions.
Introduction of the Aminomethyl Group: This step may involve the use of aminomethylating agents such as formaldehyde and ammonia or amines.
Attachment of the m-Tolyl Group: This can be done through Friedel-Crafts alkylation or other suitable aromatic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.
Reduction: Reduction reactions may convert the aminomethyl group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Primary amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible precursor for pharmaceutical compounds.
Industry: Use in the synthesis of specialty chemicals.
作用机制
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with enzymes or receptors, influencing biochemical pathways. In a chemical context, its reactivity would be determined by the functional groups present and their interactions with reagents.
相似化合物的比较
Similar Compounds
3-(Aminomethyl)-3-phenylcyclobutan-1-ol: Similar structure but with a phenyl group instead of a m-tolyl group.
3-(Aminomethyl)-3-(p-tolyl)cyclobutan-1-ol: Similar structure but with a p-tolyl group instead of a m-tolyl group.
Uniqueness
The presence of the m-tolyl group in 3-(Aminomethyl)-3-(m-tolyl)cyclobutan-1-ol may impart unique steric and electronic properties, influencing its reactivity and interactions compared to similar compounds.
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-(aminomethyl)-3-(3-methylphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12(8-13)6-11(14)7-12/h2-5,11,14H,6-8,13H2,1H3 |
InChI 键 |
ILCLYQSPKCCNIY-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2(CC(C2)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



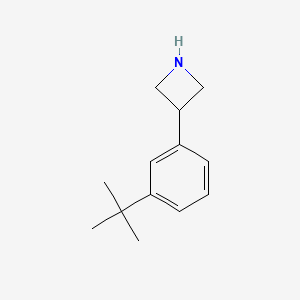

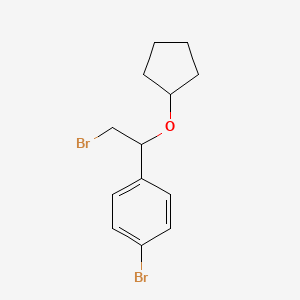
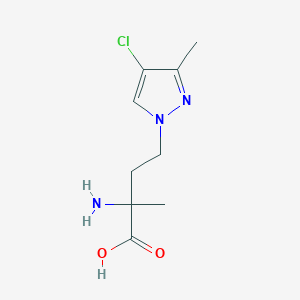
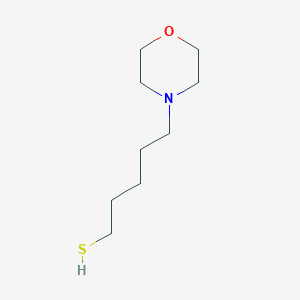
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid](/img/structure/B13620687.png)
![8-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B13620693.png)
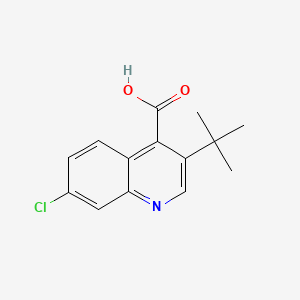

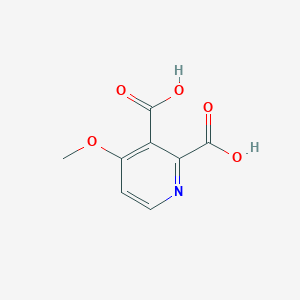

![1-[3-(Dimethylsulfamoyl)propyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13620730.png)
![4-[4-(aminomethyl)-5-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pentan-1-ol](/img/structure/B13620739.png)
